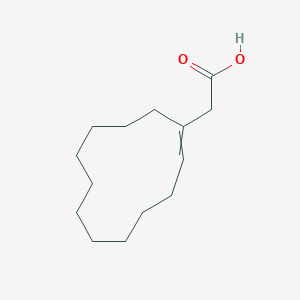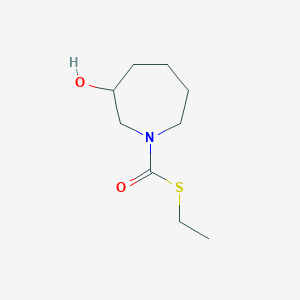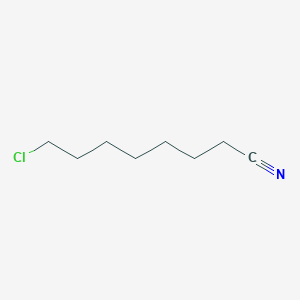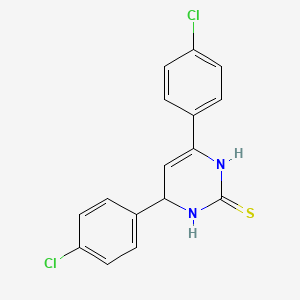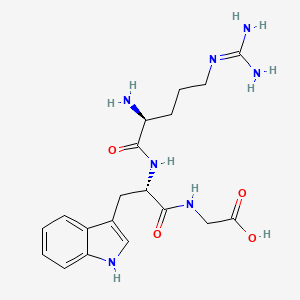
Arg-Trp-Gly
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arg-Trp-Gly is a tripeptide composed of the amino acids arginine, tryptophan, and glycine. Tripeptides like this compound are important in various biological processes and have potential therapeutic applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Trp-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (arginine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (tryptophan) is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the third amino acid (glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
Arg-Trp-Gly can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid analogs can be introduced during the SPPS process to create modified peptides.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptides with intact disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
科学的研究の応用
Arg-Trp-Gly has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as an antithrombotic agent.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of Arg-Trp-Gly involves its interaction with specific molecular targets and pathways. For example, in its role as an antithrombotic agent, this compound can bind to integrin receptors on platelets, inhibiting platelet aggregation and thrombus formation. The tripeptide’s structure allows it to interact with these receptors, blocking the binding of fibrinogen and other ligands.
類似化合物との比較
Similar Compounds
Arg-Gly-Asp (RGD): Another tripeptide with similar properties but different biological activities.
Arg-Gly-Asp-Trp-Arg (RGDWR): A pentapeptide with enhanced antithrombotic activity compared to Arg-Trp-Gly.
Uniqueness
This compound is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its ability to interact with integrin receptors and inhibit platelet aggregation sets it apart from other peptides.
特性
CAS番号 |
70253-71-3 |
|---|---|
分子式 |
C19H27N7O4 |
分子量 |
417.5 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H27N7O4/c20-13(5-3-7-23-19(21)22)17(29)26-15(18(30)25-10-16(27)28)8-11-9-24-14-6-2-1-4-12(11)14/h1-2,4,6,9,13,15,24H,3,5,7-8,10,20H2,(H,25,30)(H,26,29)(H,27,28)(H4,21,22,23)/t13-,15-/m0/s1 |
InChIキー |
UGJLILSJKSBVIR-ZFWWWQNUSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


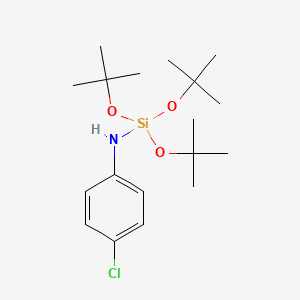

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
